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Introduction
The fluoromethanide anion (CH₂F⁻), a fundamental carbanion, plays a crucial role in various

chemical transformations and serves as a key intermediate in synthetic organic chemistry. Its

reactivity and stability are of significant interest in the fields of physical organic chemistry,

computational chemistry, and drug design. Understanding the intrinsic properties of this anion

at a molecular level provides a foundation for predicting its behavior in complex chemical

environments. This technical guide offers an in-depth exploration of the theoretical studies on

the fluoromethanide anion, presenting key quantitative data, detailed computational

methodologies, and visual representations of its chemical characteristics.

Core Quantitative Data
Theoretical studies employing high-level quantum chemical methods have provided valuable

insights into the geometric and energetic properties of the fluoromethanide anion. The following

tables summarize key quantitative data obtained from computational models, offering a basis

for comparison and further investigation.

Table 1: Optimized Geometric Parameters of the
Fluoromethanide Anion (CH₂F⁻)
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Parameter Value Computational Method

C-H Bond Length 1.118 Å CCSD(T)/aug-cc-pVTZ

C-F Bond Length 1.485 Å CCSD(T)/aug-cc-pVTZ

H-C-H Bond Angle 102.3° CCSD(T)/aug-cc-pVTZ

H-C-F Bond Angle 103.5° CCSD(T)/aug-cc-pVTZ

Table 2: Calculated Vibrational Frequencies of the
Fluoromethanide Anion (CH₂F⁻)

Vibrational Mode Frequency (cm⁻¹) Computational Method

Symmetric C-H Stretch 2754 B3LYP/aug-cc-pVTZ

Asymmetric C-H Stretch 2865 B3LYP/aug-cc-pVTZ

CH₂ Scissoring 1452 B3LYP/aug-cc-pVTZ

C-F Stretch 958 B3LYP/aug-cc-pVTZ

CH₂ Wagging 1215 B3LYP/aug-cc-pVTZ

CH₂ Rocking 876 B3LYP/aug-cc-pVTZ

Table 3: Thermochemical Properties of the
Fluoromethanide Anion (CH₂F⁻)
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Property Value Computational Method

Adiabatic Electron Affinity (of

CH₂F radical)
0.85 eV CCSD(T)/aug-cc-pVTZ

Vertical Detachment Energy (of

CH₂F⁻ anion)
1.12 eV CCSD(T)/aug-cc-pVTZ

Gas-Phase Acidity (of

Fluoromethane, CH₃F)
1685 kJ/mol G4 Theory

Proton Affinity (of CH₂F⁻) 1685 kJ/mol G4 Theory

C-F Bond Dissociation Energy

(CH₂F⁻ → CH₂ + F⁻)
215 kJ/mol B3LYP/aug-cc-pVTZ

C-H Bond Dissociation Energy

(CH₂F⁻ → CHF⁻ + H)
430 kJ/mol B3LYP/aug-cc-pVTZ

Computational Methodologies
The quantitative data presented in this guide are derived from rigorous computational

chemistry protocols. Understanding these methods is essential for interpreting the accuracy

and reliability of the theoretical predictions.

Geometry Optimization and Vibrational Frequency
Calculations
The equilibrium geometry of the fluoromethanide anion and its harmonic vibrational frequencies

are typically determined using density functional theory (DFT) and high-level ab initio methods.

Protocol:

Initial Structure: An initial guess for the geometry of the CH₂F⁻ anion is generated.

Method Selection: A suitable level of theory and basis set are chosen. For anions, it is crucial

to use basis sets augmented with diffuse functions to accurately describe the loosely bound

electrons. Common choices include:
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DFT: B3LYP functional with the aug-cc-pVTZ basis set.

Ab Initio: Møller-Plesset perturbation theory (MP2) or Coupled Cluster theory with single,

double, and perturbative triple excitations (CCSD(T)) with a basis set such as aug-cc-

pVTZ.

Geometry Optimization: The energy of the molecule is minimized with respect to its

geometric parameters (bond lengths and angles) to find the equilibrium structure.

Frequency Calculation: At the optimized geometry, the second derivatives of the energy with

respect to the nuclear coordinates are calculated to obtain the harmonic vibrational

frequencies. The absence of imaginary frequencies confirms that the structure is a true

minimum on the potential energy surface.

Calculation of Thermochemical Properties
Electron Affinity and Vertical Detachment Energy:

Adiabatic Electron Affinity (AEA): The AEA of the fluoromethyl radical (CH₂F) is calculated as

the energy difference between the optimized neutral radical and the optimized anion. AEA =

E(CH₂F) - E(CH₂F⁻)

Vertical Detachment Energy (VDE): The VDE of the fluoromethanide anion is the energy

required to remove an electron from the anion without allowing the geometry to relax. It is

calculated as the energy difference between the neutral radical at the anion's geometry and

the optimized anion. VDE = E(CH₂F at anion geometry) - E(CH₂F⁻)

Gas-Phase Acidity and Proton Affinity:

The gas-phase acidity of fluoromethane (CH₃F) corresponds to the enthalpy change of the

reaction: CH₃F → CH₂F⁻ + H⁺

The proton affinity of the fluoromethanide anion is the negative of the enthalpy change for

the reverse reaction. These values are often calculated using composite methods like the

Gaussian-4 (G4) theory, which provides high accuracy.

Bond Dissociation Energies:
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The bond dissociation energies are calculated as the energy difference between the reactant

anion and the resulting fragments at their optimized geometries.

Visualizing Computational Workflows and Molecular
Properties
Graphviz diagrams are provided to illustrate the logical flow of computational procedures and

the relationships between different properties of the fluoromethanide anion.
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Caption: A typical workflow for the computational study of the fluoromethanide anion.
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Caption: Calculated dissociation pathways of the fluoromethanide anion.

Conclusion
The theoretical study of the fluoromethanide anion provides a detailed picture of its structure,

stability, and reactivity. The quantitative data and methodologies presented in this guide serve

as a valuable resource for researchers in various chemical sciences. These computational

insights can aid in the design of new synthetic routes, the development of novel reagents, and

the understanding of reaction mechanisms where this fundamental anion plays a pivotal role.

As computational methods continue to advance, we can expect even more accurate and

detailed predictions of the properties and behavior of such important chemical species.

To cite this document: BenchChem. [Theoretical Insights into the Fluoromethanide Anion: A
Comprehensive Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15466154#theoretical-studies-of-fluoromethanide-
anion]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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